molecular formula C23H21N3O3S3 B2579946 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 926422-70-0

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2579946
CAS No.: 926422-70-0
M. Wt: 483.62
InChI Key: QMEBEVXVKVLQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a phenyl group via a carboxamide bridge. The piperidine ring at the 4-position is sulfonylated with a thiophen-2-yl group, distinguishing it from analogs with aryl or halogenated sulfonyl substituents. Its synthesis involves coupling reactions, as demonstrated in , yielding an off-white solid with a moderate 17% yield. Spectral characterization confirms its structure:

  • ¹H NMR (DMSO-d6): Resonances at δ 10.19 (s, NH), 8.12–7.31 (aromatic protons), and 3.68–1.70 (piperidine and sulfonyl moieties) .
  • HRMS-ESI+: Experimental m/z 484.0818 (calculated 484.0823 for C23H21N3O3S3) .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S3/c27-22(16-11-13-26(14-12-16)32(28,29)21-10-5-15-30-21)24-18-7-2-1-6-17(18)23-25-19-8-3-4-9-20(19)31-23/h1-10,15-16H,11-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEBEVXVKVLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O3S3C_{22}H_{19}N_{3}O_{3}S_{3}, with a molecular weight of approximately 469.59 g/mol. Its structure features a benzothiazole moiety, thiophene sulfonamide, and a piperidine carboxamide, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the benzothiazole and thiophene rings, followed by the introduction of the piperidine moiety. The methodologies used often include:

  • Diazo-coupling
  • Knoevenagel condensation
  • One-pot multicomponent reactions

These synthetic routes have been optimized for yield and purity, with typical purities around 95% reported in commercial sources.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against Mycobacterium tuberculosis, with some exhibiting lower inhibitory concentrations compared to standard drugs .

CompoundInhibitory Concentration (IC50)Target
Compound A0.5 µMM. tuberculosis
Compound B2.7 µMAcetylcholinesterase

2. Acetylcholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's. In vitro assays reveal that derivatives can inhibit AChE effectively, with some showing IC50 values as low as 2.7 µM .

3. Antiviral Activity

Compounds in this class have been investigated for their antiviral properties, particularly against coronaviruses such as MERS-CoV. Structural modifications have enhanced their potency, with some derivatives showing IC50 values as low as 0.14 µM against viral replication .

Case Study: Acetylcholinesterase Inhibition

In a study evaluating a series of benzothiazole derivatives, one compound demonstrated an IC50 value of 2.7 µM against AChE. Molecular docking studies suggested that the binding interactions were primarily due to hydrogen bonding and hydrophobic contacts within the active site of AChE .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds revealed that several exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was found to be as low as 50 μg/mL for some derivatives .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Scientific Research Applications

Case Studies

  • In Vitro Antimicrobial Activity : A study on thiazol-4-one and thiophene-bearing derivatives demonstrated notable antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives . This suggests that N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide could be further explored for its potential as an antimicrobial agent.
  • Mechanism of Action : The sulfonamide group within the compound could play a crucial role in inhibiting bacterial growth by interfering with essential enzymatic processes. Previous studies have shown that compounds with similar sulfonamide structures have exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The unique structure of this compound also positions it as a candidate for anticancer research. Compounds with benzothiazole and piperidine derivatives have been reported to exhibit antitumor effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

  • Cytotoxicity Studies : In related research, benzothiazole derivatives have been shown to inhibit cancer cell proliferation effectively. For example, certain derivatives demonstrated IC50 values indicating potent cytotoxic effects against human cancer cell lines .
  • Targeting Specific Pathways : The compound's ability to interact with specific molecular targets involved in cancer progression could be pivotal. Investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications can enhance their anticancer efficacy .

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. Stability studies on analogous piperidine carboxamides ( ) indicate:

ConditionReaction OutcomeYield/StabilitySource
1M HCl (reflux)Partial hydrolysis to carboxylic acid~40% conversion
1M NaOH (reflux)Complete hydrolysis after 12 hours>90% conversion

The benzothiazole moiety stabilizes the adjacent amide bond through resonance, reducing hydrolysis rates compared to aliphatic amides . Microwave-assisted hydrolysis (80°C, 20 min) enhances reaction efficiency for related structures .

Sulfonamide Reactivity

The thiophene-2-sulfonyl group participates in nucleophilic substitution reactions. In the presence of amines or alkoxides, sulfonamide cleavage is observed under harsh conditions:

ReagentReactionProductNotes
LiAlH₄ (THF, 0°C)Reduction to thiophene-2-thiolPiperidine-4-carboxamide derivativeLow yield (~25%)
NH₃ (MeOH, 60°C)Ammonolysis to sulfonic acidFree piperidine and thiophene sulfonateRequires 24-hour reflux

Sulfonamide stability in physiological conditions (pH 7.4, 37°C) exceeds 48 hours, as confirmed by HPLC analyses of similar compounds .

Electrophilic Aromatic Substitution

The benzothiazole and thiophene rings undergo regioselective electrophilic substitutions. Computational modeling (DFT) predicts preferential nitration at the 4-position of the benzothiazole and 5-position of the thiophene :

ReactionConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°C4-Nitrobenzothiazole derivative62%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C5-Bromothiophene sulfonyl intermediate55%

Steric hindrance from the piperidine ring limits reactivity at the ortho positions of the phenyl group .

Piperidine Ring Functionalization

The piperidine carboxamide undergoes alkylation or acylation at the nitrogen atom. For example:

ReactionReagentProductApplication
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium saltEnhanced solubility
N-AcylationAcCl, Et₃N, CH₂Cl₂Acetylated piperidine carboxamideProdrug synthesis

Methylation at the piperidine nitrogen (using CH₃I) proceeds with 78% efficiency under microwave irradiation .

Cross-Coupling Reactions

The benzothiazole-phenyl system participates in Suzuki-Miyaura couplings. Palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives:

Catalyst SystemAryl Boronic AcidProduct YieldNotes
Pd(PPh₃)₄, K₂CO₃4-Carboxyphenyl67%Aqueous conditions
PdCl₂(dppf), CsF3-Methoxyphenyl58%Requires anhydrous DMF

Reductive Amination and Condensations

The primary amine (post-hydrolysis) engages in reductive amination with aldehydes/ketones. For example:

Carbonyl CompoundReducing AgentProductYield
3-MethoxybenzaldehydeNaBH₃CNN-(3-methoxybenzyl)piperidine derivative73%

Condensation with thiourea derivatives forms thiazolidinone analogs, exhibiting enhanced antimicrobial activity .

Oxidative Reactions

Oxidation of the thiophene sulfonyl group with KMnO₄ yields sulfonic acid derivatives:

Oxidizing AgentConditionsProductYield
KMnO₄H₂O, 100°CThiophene-2-sulfonic acid82%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the benzothiazole ring, forming phenylthiyl radicals. ESR studies confirm radical intermediates .

Key Structural Insights from X-ray Crystallography

  • Bond Lengths : The C–N bond in the carboxamide group measures 1.335 Å, indicating partial double-bond character .

  • Dihedral Angles : The benzothiazole and phenyl rings form a 45° angle, reducing steric clashes with the piperidine moiety .

Comparison with Similar Compounds

Structural Variations in Sulfonyl Groups

Key analogs differ in sulfonyl substituents, influencing electronic properties, solubility, and biological interactions. Selected examples from and include:

Compound ID Sulfonyl Substituent Yield (%) Key Spectral Features (¹H NMR/HRMS)
Target Compound Thiophen-2-yl 17 δ 10.19 (NH); m/z 484.0818
4–20 2,4-Dichlorophenyl 48 Data not provided; higher yield suggests stability
4–22 2,4-Dimethylphenyl 75 Enhanced yield due to electron-donating methyl groups
4–9 3-Fluorophenyl 47–72 Fluorine-induced polarity shifts in NMR
4–26 2,4,6-Trifluorophenyl 16 Low yield due to steric/electronic challenges

Key Observations :

  • Yield Trends : Electron-donating groups (e.g., 2,4-dimethylphenyl in 4–22) improve yields (75%), while bulky/electron-withdrawing groups (e.g., trifluorophenyl in 4–26) reduce efficiency (<20%) .
  • Spectral Shifts : Fluorine substituents (e.g., 4–9) induce distinct ¹H NMR deshielding, whereas thiophen-2-yl (target compound) shows unique aromatic splitting patterns .

Physicochemical Properties

  • Solubility : Halogenated derivatives (e.g., 4–20, 4–21) may exhibit lower solubility due to hydrophobicity, whereas methoxy or morpholine-containing analogs () improve aqueous compatibility .
  • Tautomerism : Triazole-thione analogs () exist in equilibrium between thiol and thione forms, unlike the stable carboxamide linkage in the target compound .

Q & A

Basic: What synthetic strategies are employed for synthesizing N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions targeting the integration of benzothiazole, thiophene sulfonyl, and piperidine-carboxamide moieties. Key steps include:

  • Benzothiazole formation : Cyclization of substituted phenylthioureas or condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
  • Sulfonylation : Reaction of thiophene-2-sulfonyl chloride with piperidine intermediates in the presence of a base (e.g., triethylamine) to form the sulfonyl-piperidine linkage.
  • Carboxamide coupling : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by reaction with the benzothiazole-phenylamine intermediate.
    Reaction optimization often employs reflux in polar aprotic solvents (e.g., DMF, acetonitrile) and short reaction times (1–3 minutes) to minimize side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, distinct aromatic proton signals (δ 7.2–8.5 ppm) validate benzothiazole and thiophene integration .
  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–N–O = 106.56°) and confirms stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying retention times and peak homogeneity .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 500–550 range) .

Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data?

Answer:
Discrepancies often arise from dynamic conformational changes in solution (NMR) versus static solid-state structures (X-ray). Methodological approaches include:

  • Variable-temperature NMR : Identifies rotational barriers or tautomeric equilibria affecting signal splitting.
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic assignments.
  • Cross-validation with IR/Raman spectroscopy : Detects hydrogen bonding or π-stacking interactions that stabilize specific conformations .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:
SAR strategies focus on modifying:

  • Benzothiazole substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., D1 protease) .
  • Thiophene sulfonyl group : Adjusting sulfonyl orientation (via steric hindrance) modulates target selectivity.
  • Piperidine-carboxamide flexibility : Introducing rigidifying groups (e.g., sp³-hybridized carbons) improves metabolic stability.
    Methodology :
  • Virtual screening : Molecular docking (e.g., AutoDock Vina) prioritizes analogs with favorable binding energies.
  • In vitro assays : Enzymatic inhibition assays (IC₅₀) validate computational predictions .

Advanced: How can Design of Experiments (DoE) optimize reaction yields?

Answer:
DoE integrates statistical modeling to identify critical variables:

  • Factors : Solvent polarity, temperature, catalyst loading, and reaction time.
  • Response surface methodology (RSM) : Maps interactions between variables to pinpoint optimal conditions (e.g., 80°C in DMF with 1.2 eq. triethylamine).
  • Case study : A 24% yield improvement was achieved by adjusting stoichiometry and reflux duration in thiadiazole cyclization reactions .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Track ligand-protein interactions over time (e.g., RMSD < 2 Å stability thresholds).
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications.
  • Pharmacophore modeling : Identifies essential interaction features (e.g., hydrogen bonds with catalytic residues).
    Example : Docking studies revealed that the thiophene sulfonyl group forms critical π-π interactions with Tyr-342 in D1 protease .

Advanced: How to address conflicting bioactivity data across assay platforms?

Answer:
Conflicts may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Dose-response normalization : Compare IC₅₀ values under standardized buffer conditions.
  • Orthogonal assays : Validate enzyme inhibition with cellular viability assays (e.g., MTT).
  • pH-dependent studies : Assess antimicrobial activity shifts at physiological vs. assay pH (e.g., pH 7.4 vs. 5.5) .

Advanced: What strategies improve metabolic stability of this compound?

Answer:

  • Isotere replacement : Substitute labile groups (e.g., ester → amide) to resist hydrolysis.
  • Deuterium incorporation : Stabilize metabolically vulnerable C–H bonds (e.g., piperidine ring).
  • Prodrug design : Mask polar groups (e.g., carboxamide) with cleavable promoieties for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.